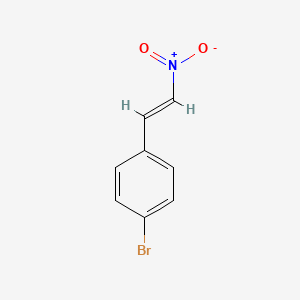

trans-4-Bromo-beta-nitrostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGVHLGCJIBLMB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308701 | |

| Record name | trans-4-Bromo-β-nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-71-9, 3156-37-4 | |

| Record name | trans-4-Bromo-β-nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC121158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Bromo-β-nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-4-Bromo-beta-nitrostyrene via Henry Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-4-Bromo-beta-nitrostyrene, a valuable intermediate in organic synthesis, via the Henry (nitroaldol) reaction. The document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and tabulates key quantitative data for the final product. Furthermore, this guide includes visual representations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the synthetic process.

Introduction

The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2] This reaction is a cornerstone of organic synthesis, providing access to β-nitro alcohols, which can be readily dehydrated to yield nitroalkenes.[1][3] this compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals due to the versatile reactivity of its electron-deficient double bond and the presence of the bromo-substituent, which allows for further functionalization.

This guide focuses on a common and effective method for the synthesis of this compound, employing the condensation of 4-bromobenzaldehyde with nitromethane.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds in two main stages: the Henry reaction to form a β-nitro alcohol intermediate, followed by dehydration to yield the final nitroalkene product.

General Mechanism of the Henry Reaction

The Henry reaction is initiated by the deprotonation of the nitroalkane (nitromethane) by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde (4-bromobenzaldehyde). Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to afford the more stable, conjugated nitroalkene.

Caption: General mechanism of the Henry reaction for the synthesis of this compound.

Experimental Workflow

The overall experimental process involves the reaction setup, monitoring, work-up, and purification of the final product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of substituted nitrostyrenes via the Henry reaction.[4][5]

Materials and Reagents:

-

4-Bromobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), ammonium acetate (2.4 eq), and glacial acetic acid (sufficient to dissolve the reactants).

-

Addition of Nitromethane: To the stirred solution, add nitromethane (6.9 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of ice and water with constant stirring. A yellow precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acetic acid and ammonium salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain pure yellow crystals of this compound.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrNO₂ | [6][7] |

| Molecular Weight | 228.04 g/mol | [6][7] |

| Appearance | Yellow to yellow-green crystalline powder | [7][8] |

| Melting Point | 147-153 °C | [8] |

| Purity (Typical) | ≥98.5% (GC), 99% (Assay) | [8] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.43 (d, 2H), 7.49 (d, 2H), 7.56 (d, 1H, J=13.7 Hz), 7.96 (d, 1H, J=13.7 Hz) | [4] |

| CAS Number | 5153-71-9 | [6][7] |

Safety and Handling

-

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[6][7]

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Nitromethane is flammable and should be handled with care.

-

Glacial acetic acid is corrosive.

Conclusion

The Henry reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The procedure outlined in this guide, coupled with the provided quantitative data and mechanistic insights, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful adherence to the experimental protocol and safety precautions will ensure a successful and safe synthesis of this important chemical intermediate.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 6. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

The Henry Condensation of Aromatic Aldehydes: A Comprehensive Mechanistic Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, facilitating the creation of valuable β-nitro alcohols from the condensation of a nitroalkane and a carbonyl compound. When applied to aromatic aldehydes, this reaction opens a gateway to a diverse array of functionalized molecules, including amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth exploration of the mechanistic intricacies of the Henry condensation with aromatic aldehydes. It covers the fundamental base-catalyzed pathway, advanced organocatalytic and metal-catalyzed stereoselective variants, and detailed experimental protocols. Quantitative data are systematically presented, and reaction pathways are visualized to offer a comprehensive resource for professionals in chemical research and drug development.

Core Mechanism: The Base-Catalyzed Henry Reaction

The classical Henry reaction is a base-catalyzed nucleophilic addition.[1][2] The mechanism proceeds through three fundamental and reversible steps:

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[1][3] The pKa of typical nitroalkanes is around 17 in DMSO, making them accessible for deprotonation by a variety of bases.[1]

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a β-nitro alkoxide intermediate.[3]

-

Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[1][3]

A variety of bases can be employed, including alkali metal hydroxides, alkoxides, carbonates, and organic amines.[1] The choice of base and solvent, however, does not significantly influence the overall outcome in the absence of chiral catalysts.[1]

References

"physical and chemical properties of trans-4-Bromo-beta-nitrostyrene"

This technical guide provides a detailed overview of the physical, chemical, and spectral properties of trans-4-Bromo-β-nitrostyrene, a versatile synthetic intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identity, key physical constants, spectral data, synthesis protocols, and known reactivity, with a focus on presenting data in a clear and accessible format.

Chemical Identity and Physical Properties

trans-4-Bromo-β-nitrostyrene is a halogenated hydrocarbon characterized by a phenyl ring substituted with a bromine atom and a nitroethenyl group in a trans configuration.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene[2][3] |

| Synonyms | trans-4-Bromo-beta-nitrostyrene, (E)-1-(4-Bromophenyl)-2-nitroethene, (E)-1-Bromo-4-(2-nitrovinyl)benzene[4] |

| CAS Number | 5153-71-9[4][5][6] |

| Molecular Formula | C₈H₆BrNO₂[2][4] |

| Molecular Weight | 228.04 g/mol [2][4] |

| InChI Key | LSGVHLGCJIBLMB-AATRIKPKSA-N[1] |

| SMILES String | [O-]--INVALID-LINK--\C=C\c1ccc(Br)cc1[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to yellow-green solid/powder | [5][7] |

| Melting Point | 148-150 °C | [1][4] |

| Boiling Point | 318.9 °C at 760 mmHg | [4] |

| Density | 1.596 g/cm³ | [4] |

| Flash Point | 146.7 °C | [4] |

| Refractive Index | 1.636 | [4] |

| LogP | 3.21970 | [4] |

| Assay Purity | ≥98.5% to 99% | [1][5] |

Spectral Data

The structural confirmation of trans-4-Bromo-β-nitrostyrene is typically achieved through various spectroscopic methods. Key spectral data are available from public databases and commercial suppliers.

Table 3: Summary of Spectral Data

| Technique | Data Highlights |

| ¹H NMR | Spectrum available in CDCl₃ solvent.[8] |

| Infrared (IR) | FTIR and ATR-IR spectra are available, conforming to the structure.[2][7] |

| Mass Spectrometry (MS) | GC-MS data shows a top peak at m/z 102.[2] |

| Raman Spectroscopy | FT-Raman spectrum has been recorded.[2] |

Synthesis Protocols

The primary route for synthesizing β-nitrostyrenes, including the 4-bromo derivative, is the Henry reaction (or nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.[9]

General Experimental Protocol: Synthesis via Henry Condensation

This protocol is a generalized procedure based on the well-established synthesis of nitrostyrenes from benzaldehydes.[9][10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde in a suitable solvent such as methanol or acetic acid.[10][11]

-

Addition of Reagents: Add an equimolar amount of nitromethane to the solution.

-

Catalysis: Introduce a catalytic amount of a base. Common catalysts include primary amines like benzylamine or ammonium acetate.[9][11] The reaction mixture is then stirred, often with heating. For instance, a reaction temperature of 70-80 °C is cited for producing high yields in an industrial setting.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled. If acetic acid is the solvent, water can be added to precipitate the product.[11] The crude product is then collected by suction filtration and washed with water to remove any remaining acid or catalyst.[10]

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final trans-4-Bromo-β-nitrostyrene product as a crystalline solid.[10]

Chemical Reactivity and Applications

The reactivity of trans-4-Bromo-β-nitrostyrene is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This makes it a valuable intermediate in various organic transformations.[12]

-

Electrophilicity: The β-carbon of the nitroethenyl group is highly electrophilic, making it susceptible to nucleophilic attack. This is the basis for its use in Michael additions.[12]

-

Dienophile/Dipolarophile: It can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions to construct various cyclic systems.[12]

-

Synthetic Precursor: trans-4-Bromo-β-nitrostyrene is a key intermediate for synthesizing a range of compounds, including pharmaceuticals and dyes.[9][13] Reduction of the nitro group, for example, can lead to the corresponding phenethylamines.[9]

-

Leaving Groups: Both the bromo and nitro groups can act as leaving groups in certain reactions, enabling the synthesis of diverse heterocyclic compounds.[14]

References

- 1. 反式-4-溴-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 440160050 [thermofisher.com]

- 6. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. trans-beta-Nitrostyrene|RUO [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. trans-4-Bromo-b-nitrostyrene | 5153-71-9 | FB164863 [biosynth.com]

- 14. Developments and applications of α-bromonitrostyrenes in organic syntheses - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02474E [pubs.rsc.org]

"trans-4-Bromo-beta-nitrostyrene CAS number and spectral data"

An In-depth Technical Guide on the Synthesis, Characterization, and Properties of trans-4-Bromo-β-nitrostyrene

This technical guide provides a comprehensive overview of trans-4-Bromo-β-nitrostyrene, a valuable synthetic intermediate. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and materials science. It details the compound's chemical identity, spectral properties, and a representative experimental protocol for its synthesis.

Chemical Identification and Properties

trans-4-Bromo-β-nitrostyrene is a solid, yellow to yellow-green crystalline powder.[1][2] Its chemical structure features a bromine atom at the para position of the phenyl ring, conjugated with a nitroethenyl group in the trans configuration.

| Property | Value | Reference |

| CAS Number | 5153-71-9 | [2][3][4] |

| Molecular Formula | C₈H₆BrNO₂ | [1][3][4] |

| Molecular Weight | 228.04 g/mol | [3][4] |

| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [1][5] |

| Synonyms | (E)-1-bromo-4-(2-nitrovinyl)benzene, trans-p-Bromonitrostyrene | [4] |

| Melting Point | 148-150 °C | [3] |

| Appearance | Yellow to yellow-green crystalline powder or powder | [1][2] |

Spectral Data

The structural characterization of trans-4-Bromo-β-nitrostyrene is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR |

| Solvent |

| Reference |

| ¹³C NMR |

| Source |

| Reference |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not fully detailed in the provided search results. Researchers should refer to spectral databases such as SpectraBase for detailed spectra.

Infrared (IR) Spectroscopy

| IR Spectroscopy |

| Technique |

| Source |

| Reference |

Note: A detailed peak list was not available in the search results. The IR spectrum is expected to show characteristic peaks for C=C stretching of the alkene and aromatic ring, C-H bonds, C-Br bond, and the asymmetric and symmetric stretching of the nitro group.

Mass Spectrometry (MS)

| Mass Spectrometry |

| Technique |

| Key m/z values |

| Reference |

The mass spectrum shows a characteristic fragmentation pattern. The presence of bromine would be indicated by a pair of peaks (M and M+2) of nearly equal intensity for bromine-containing fragments due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[6]

Experimental Protocol: Synthesis of trans-4-Bromo-β-nitrostyrene

The synthesis of trans-4-Bromo-β-nitrostyrene is typically achieved through a Henry condensation (nitroaldol reaction) of 4-bromobenzaldehyde with nitromethane, followed by dehydration.[7][8][9]

Reaction Scheme:

Materials:

-

4-Bromobenzaldehyde

-

Nitromethane

-

Ethanol

-

A suitable base catalyst (e.g., ammonium acetate, or an in-situ prepared copper catalyst as described in some literature[7])

-

Acetic Acid (if using ammonium acetate)

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure (Ammonium Acetate Catalyzed):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in a minimal amount of a suitable solvent like acetic acid.

-

Add nitromethane (approximately 1.5-2 equivalents) to the solution.

-

Add a catalytic amount of ammonium acetate.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure trans-4-Bromo-β-nitrostyrene as a yellow crystalline solid.

Experimental Workflow and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of trans-4-Bromo-β-nitrostyrene.

Caption: Synthesis and characterization workflow.

Safety and Handling

trans-4-Bromo-β-nitrostyrene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 440160010 [thermofisher.com]

- 3. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 9. scirp.org [scirp.org]

An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of trans-4-Bromo-β-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of trans-4-Bromo-β-nitrostyrene. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and NMR Assignment

trans-4-Bromo-β-nitrostyrene (C₈H₆BrNO₂) possesses a well-defined structure amenable to detailed NMR analysis. The key structural features include a para-substituted aromatic ring and a trans-configured nitrovinyl group. The numbering scheme used for the assignment of NMR signals is presented below.

Technical Guide: FTIR and Mass Spectrometry Analysis of trans-4-Bromo-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Bromo-beta-nitrostyrene is a halogenated aromatic nitroalkene with the chemical formula C₈H₆BrNO₂.[1][2][3] Its structure, featuring a brominated phenyl ring conjugated with a nitro-substituted vinyl group, makes it a subject of interest in organic synthesis and as a potential precursor in drug development. Accurate structural characterization is paramount, and to this end, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques. This guide provides an in-depth overview of the analysis of this compound using these methods, including detailed experimental protocols, data interpretation, and visual workflows.

Compound Identification:

| Identifier | Value |

| Chemical Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene[1] |

| CAS Number | 5153-71-9[1][2][3] |

| Molecular Formula | C₈H₆BrNO₂[1][2] |

| Molecular Weight | 228.04 g/mol [2] |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. For this compound, key absorptions are expected from the aromatic ring, the nitro group, and the alkene moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common technique for analyzing solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Preparation: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic & Alkene |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1485 | C=C stretch | Aromatic Ring |

| ~1510 | Asymmetric NO₂ stretch | Nitro Group |

| ~1340 | Symmetric NO₂ stretch | Nitro Group |

| ~970 | =C-H bend (out-of-plane) | trans-Alkene |

| ~830 | C-H bend (out-of-plane) | p-disubstituted Aromatic |

| ~540 | C-Br stretch | Aryl Halide |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument is typically equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation.

-

Mass Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Presentation: Mass Spectral Fragmentation

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 227/229 | [C₈H₆BrNO₂]⁺ | Molecular Ion (M⁺) | Shows characteristic 1:1 isotopic pattern for Bromine. |

| 181/183 | [C₈H₆Br]⁺ | [M - NO₂]⁺ | Loss of the nitro group. |

| 150/152 | [C₇H₅Br]⁺ | [M - NO₂ - CH]⁺ | Subsequent loss of a CH group. |

| 102 | [C₈H₆]⁺ | [M - Br - NO₂]⁺ | Loss of bromine and the nitro group. This is often the base peak.[1] |

| 76 | [C₆H₄]⁺ | Benzyne radical cation | A common fragment from substituted benzene rings. |

| 75 | [C₆H₃]⁺ | Loss of a hydrogen from the benzyne fragment.[1] | |

| 50 | [C₄H₂]⁺ | A smaller aromatic fragment.[1] |

Visualizations

Experimental Workflow

The logical flow from sample preparation to data analysis for both FTIR and MS is depicted below.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

References

"solubility of trans-4-Bromo-beta-nitrostyrene in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of trans-4-Bromo-β-nitrostyrene in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document provides a comprehensive overview based on established chemical principles, qualitative data for structurally similar compounds, and detailed experimental protocols for researchers to determine precise solubility parameters.

Introduction to trans-4-Bromo-β-nitrostyrene

trans-4-Bromo-β-nitrostyrene is a substituted nitrostyrene with the chemical formula C₈H₆BrNO₂. Its molecular structure, featuring a polar nitro group and a brominated phenyl ring, alongside a nonpolar vinyl group, results in a molecule with moderate polarity. This structural composition dictates its solubility in various organic solvents, a critical parameter for its application in organic synthesis, purification processes such as recrystallization, and as a precursor in the development of pharmaceutical compounds.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of trans-4-Bromo-β-nitrostyrene can be inferred. The presence of the polar nitro group suggests an affinity for polar solvents, while the aromatic ring and vinyl group indicate some solubility in nonpolar solvents. A single available data point indicates it is slightly soluble at 5.5 g/L at 25°C, though the solvent is not specified[1]. Structurally similar compounds, such as β-nitrostyrene, are reported to have moderate solubility in polar organic solvents like ethanol and ether[1].

The expected solubility in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Table 1: Expected Qualitative Solubility of trans-4-Bromo-β-nitrostyrene in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The nitro group can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The polar nature of these solvents can effectively solvate the polar nitro group and the phenyl ring. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a similar polarity to trans-4-bromo-β-nitrostyrene, promoting good solubility. |

| Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-stacking interactions. |

| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity between the solute and these nonpolar solvents is expected to result in poor solubility. |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is essential. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then evaporating a known volume of the saturated solution to determine the mass of the dissolved solid.

Materials:

-

trans-4-Bromo-β-nitrostyrene

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of trans-4-Bromo-β-nitrostyrene to a vial containing a known volume of the chosen solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent is completely evaporated and the flask has cooled to room temperature in a desiccator, weigh the flask containing the dried solute.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of flask with solute - Mass of empty flask) / Volume of filtrate (L)

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Materials:

-

trans-4-Bromo-β-nitrostyrene

-

Selected organic solvents

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration of trans-4-Bromo-β-nitrostyrene in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant and filter it using a 0.45 µm syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow and Visualization

The general workflow for determining the solubility of trans-4-Bromo-β-nitrostyrene can be visualized as a logical sequence of steps.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

References

The Advent and Evolution of Nitrostyrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrostyrene derivatives, formally known as β-nitrostyrenes, represent a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by an electron-withdrawing nitro group conjugated to a styrene backbone, these compounds exhibit a rich reactivity profile that has been exploited for the synthesis of a diverse array of pharmaceuticals, agrochemicals, and fine chemicals.[1] This technical guide provides a comprehensive overview of the discovery and historical development of nitrostyrene synthesis, detailing seminal methodologies, comparative quantitative data, and explicit experimental protocols. Furthermore, it explores the multifaceted applications of these derivatives, particularly their role as versatile precursors in drug development.

Historical Perspective: The Dawn of Nitrostyrene Synthesis

The journey into the synthesis of nitrostyrenes is deeply rooted in the foundational advancements of carbon-carbon bond-forming reactions in the late 19th century. The most prominent and enduring method for their preparation is the Henry reaction , a nitroaldol reaction discovered by the Belgian chemist Louis Henry in 1895.[1][2] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde, initially forming a β-nitro alcohol which is subsequently dehydrated to yield the nitroalkene.[1][2]

Another early contribution was from Johannes Thiele, who in 1899 described the condensation of benzaldehyde and nitromethane using alkali.[3] This work, along with the Knoevenagel condensation, provided a fundamental framework for the synthesis of these valuable intermediates. Over the decades, numerous modifications and alternative routes have been developed to improve yields, purity, and substrate scope.

Key Synthetic Methodologies

The synthesis of nitrostyrene derivatives can be broadly categorized into several key methodologies, each with its own advantages and limitations. The choice of a particular method often depends on the desired substituents, required yield, and scalability.

The Henry (Nitroaldol) Reaction

The Henry reaction remains the most widely employed method for synthesizing nitrostyrenes.[1][4] It is a versatile and generally high-yielding reaction.

Mechanism: The reaction proceeds via a base-catalyzed nitroaldol condensation. The base abstracts a proton from the α-carbon of the nitroalkane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde, forming a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol, which is then dehydrated, often under acidic or basic conditions, to afford the β-nitrostyrene.[2]

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Wittig Reaction

The Wittig reaction provides an alternative route to nitrostyrenes, particularly useful for preparing specific isomers. This method involves the reaction of a nitrobenzylidenetriphenylphosphorane with formaldehyde.[1]

Caption: Wittig Reaction for Nitrostyrene Synthesis.

Direct Nitration of Styrene

While conceptually simple, the direct nitration of styrene can be challenging due to the propensity for polymerization and nitration of the aromatic ring.[1] However, specific methods utilizing reagents like nitric oxide or in situ generated nitryl iodide have been developed to achieve this transformation.[1][4] A one-pot selective synthesis from styrenes promoted by Cu(II) has also been reported.[5]

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for a specific nitrostyrene derivative is governed by factors such as yield, purity, reaction time, and the nature of the substituents. The following tables summarize quantitative data for various synthetic protocols.

Table 1: Comparison of Catalysts in the Henry Reaction for Nitrostyrene Synthesis

| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaOH | Methanol | 10-15 | 0.25 | 80-83 | [3] |

| Methylamine | Methanol | Ambient | Varies | Good (if product precipitates) | [6] |

| Ammonium Acetate | Acetic Acid | Reflux | 2 | Generally better than methylamine | [6] |

| (2-hydroxyethyl)ammonium carboxylates | Ionic Liquid | Ambient | Varies | High | [7] |

Table 2: Yields of Substituted β-Nitrostyrenes via Ammonium Acetate Catalysis [6]

| Aldehyde Substituent | Nitroalkane | Yield (%) |

| 4-Methoxy | Nitroethane | 75 |

| 3,4-Dimethoxy | Nitroethane | 68 |

| 4-Hydroxy | Nitroethane | 55 |

| 2-Hydroxy | Nitromethane | 64 |

| 4-Chloro | Nitromethane | 85 |

Detailed Experimental Protocols

Protocol 1: Classical Henry Reaction for β-Nitrostyrene

This protocol is adapted from the procedure for the synthesis of β-nitrostyrene as described in Organic Syntheses.[3]

Materials:

-

Nitromethane (5 moles)

-

Benzaldehyde (5 moles)

-

Methanol (1000 mL)

-

Sodium hydroxide (5.25 moles)

-

Concentrated Hydrochloric Acid

-

Ice

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane, benzaldehyde, and methanol.[1][3]

-

Cool the reaction vessel in a freezing mixture of ice and salt.[1][3]

-

Prepare a cooled solution of sodium hydroxide in an equal volume of water.

-

Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C.[1][3] A bulky white precipitate will form.[3]

-

After the addition is complete, stir for an additional 15 minutes.[3]

-

Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.[1][3]

-

Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water).[1][3] A pale yellow crystalline mass of nitrostyrene will precipitate.[1][3]

-

Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.[1][3]

-

Wash the solid with water until it is free from chlorides.[1][3]

-

Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[1][3]

Protocol 2: Ammonium Acetate Catalyzed Synthesis of Substituted β-Nitrostyrenes

This protocol is a general procedure for the condensation of aldehydes with nitroalkanes using ammonium acetate.[6]

Materials:

-

Substituted Benzaldehyde (5g)

-

Nitroalkane (5 mL)

-

Ammonium Acetate (2g)

-

Glacial Acetic Acid (20 mL)

-

Ice-water

Procedure:

-

To 20 mL of glacial acetic acid, add the aldehyde, nitroalkane, and ammonium acetate.[6]

-

Reflux the resulting solution for two hours.[6]

-

Pour the reaction mixture into ice-water.[6]

-

If a solid product is obtained, collect it by filtration and recrystallize from methanol, ethanol, or acetic acid.[6]

-

If the product is an oil, separate it and attempt crystallization from one of the above solvents.[6]

Protocol 3: Wittig Reaction for Nitrostyrene Synthesis

This protocol describes a simplified Wittig synthesis of substituted styrenes and can be adapted for nitrostyrenes.[1]

Materials:

-

Nitrobenzyltriphenylphosphonium halide

-

40% aqueous formaldehyde

-

Base (e.g., 50% aqueous sodium hydroxide)

Procedure:

-

Create a well-stirred suspension of the nitrobenzyltriphenylphosphonium halide in an excess of 40% aqueous formaldehyde.[1]

-

Slowly and in a controlled manner, add the base to the suspension to generate the phosphorane intermediate in situ.[1]

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Work up the reaction mixture to isolate the nitrostyrene product.[1]

Caption: Generalized Experimental Workflows for Nitrostyrene Synthesis.

Applications in Drug Development and Medicinal Chemistry

The rich reactivity of nitrostyrene derivatives makes them valuable intermediates in the synthesis of a wide range of pharmaceuticals.[1] The nitrovinyl side chain attached to an aromatic ring is a key pharmacophore for a new group of pro-apoptotic agents.[8]

Key Biological Activities:

-

Anticancer Agents: Nitrostyrene derivatives have been identified as potent anti-cancer agents, inducing apoptosis in cancer cells.[8][9][10] They can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and tyrosine kinases.[11]

-

Antibacterial and Antifungal Activity: Many β-nitrostyrene derivatives exhibit significant antimicrobial properties.[12]

-

Anti-inflammatory and Antiplatelet Activity: Certain derivatives have shown anti-inflammatory and antiplatelet effects.[10][12]

-

Michael Acceptors: The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack, allowing them to act as Michael acceptors in biological systems and in the synthesis of more complex molecules.[8][13] For example, they can react with ascorbic acid in a Michael-type reaction.[14]

-

Precursors to Phenethylamines: Substituted nitrostyrenes are well-known precursors for the synthesis of substituted phenethylamines and amphetamines, a class of compounds with significant psychoactive properties, as extensively documented by Alexander Shulgin.[4][15]

A notable signaling pathway where nitrostyrene derivatives have been implicated is the inhibition of TNFα-induced NFκB activation through their interaction with Retinoid X receptor alpha (RXRα).[9]

Caption: Inhibition of TNFα-induced NFκB activation by nitrostyrene derivatives.

Conclusion

From their initial discovery in the late 19th century to their current status as indispensable building blocks in organic synthesis, nitrostyrene derivatives have had a profound impact on chemical and pharmaceutical sciences. The foundational Henry reaction, along with subsequent synthetic innovations, has provided chemists with a robust toolbox for accessing a vast array of these versatile compounds. Their diverse biological activities, particularly in the realm of anticancer and antimicrobial research, continue to drive further investigation and development. This guide has provided a comprehensive overview of the historical synthesis, modern protocols, and significant applications of nitrostyrene derivatives, underscoring their enduring importance for researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. THE SYNTHESIS OF -NITROSTYRENES | Semantic Scholar [semanticscholar.org]

- 8. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Michael reactions of ascorbic acid, 4th communication: nitrostyrene as a Michael acceptor toward vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Electrophilicity of the Beta-Carbon in trans-4-Bromo-β-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Bromo-β-nitrostyrene is a substituted nitroalkene of significant interest in organic synthesis and drug discovery. The pronounced electrophilicity of its β-carbon, arising from the strong electron-withdrawing effects of the conjugated nitro group and the bromo-substituted phenyl ring, renders it a highly reactive Michael acceptor. This guide provides a comprehensive analysis of the factors governing the reactivity of this key functional group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways. Understanding the electrophilic nature of the β-carbon is crucial for its application as a synthetic building block and for elucidating its mechanism of action as a potential therapeutic agent, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Introduction

The vinyl group of trans-β-nitrostyrene and its derivatives is rendered electron-deficient by the powerful electron-withdrawing capacity of the nitro group, acting through both inductive and resonance effects. This electronic characteristic makes the β-carbon highly susceptible to nucleophilic attack. The presence of a bromine atom at the para-position of the phenyl ring in trans-4-bromo-β-nitrostyrene further enhances this electrophilicity through its inductive electron-withdrawing effect, making it a more potent Michael acceptor compared to the unsubstituted parent compound.

This heightened reactivity is of paramount importance in the construction of complex organic molecules, as it readily participates in Michael addition reactions with a wide array of nucleophiles, including thiols, amines, and carbanions.[1] Furthermore, the electrophilic nature of the β-carbon is implicated in the biological activity of nitrostyrene derivatives, including their potential as enzyme inhibitors.

Quantitative Analysis of Electrophilicity

The electrophilicity of the β-carbon can be quantified through various experimental and computational methods. Key parameters include spectroscopic data that reflect the electronic environment of the carbon atom and kinetic data from reactions with standard nucleophiles.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift of the β-carbon in the 13C NMR spectrum is particularly informative; a more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbon atom.

Table 1: Spectroscopic Data for trans-4-Bromo-β-nitrostyrene [2]

| Parameter | Value |

| 1H NMR Spectrum | Available[3] |

| 13C NMR Spectrum | Available[2] |

| IR Spectrum | Available |

| Mass Spectrum | Available |

Note: Specific chemical shift values for the β-carbon were not publicly available in the searched literature. However, the availability of the 13C NMR spectrum from commercial suppliers indicates this data is obtainable.[2] For comparison, the vinyl carbons in the parent compound, trans-β-nitrostyrene, appear at approximately 139.1 (α-carbon) and 137.4 (β-carbon) ppm in CDCl3. The presence of the electron-withdrawing bromine atom in the para position is expected to shift the β-carbon signal further downfield.

Reactivity Data

The rate of reaction with a given nucleophile provides a direct measure of the electrophilicity of the β-carbon. Thiol-Michael addition reactions are frequently used to quantify this reactivity due to their typically fast kinetics and high yields.

While specific kinetic data for the reaction of trans-4-bromo-β-nitrostyrene with thiols were not found in the reviewed literature, the general principles of such reactions are well-established. The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic β-carbon. The rate of this reaction is dependent on the nucleophilicity of the thiol, the electrophilicity of the nitrostyrene, the solvent, and the presence of a catalyst (typically a base).

Table 2: Qualitative Reactivity of Michael Acceptors

| Michael Acceptor Class | General Reactivity | Factors Influencing Reactivity |

| Nitroalkenes | High | The nitro group is a strong electron-withdrawing group.[4] |

| α,β-Unsaturated Aldehydes | High | Highly electrophilic carbonyl group. |

| α,β-Unsaturated Ketones (Enones) | Moderate to High | Electrophilicity influenced by substitution on the α and β carbons. |

| α,β-Unsaturated Esters | Moderate | Less electrophilic than corresponding ketones. |

Experimental Protocols

Synthesis of trans-4-Bromo-β-nitrostyrene

The most common method for the synthesis of β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.[5]

Typical Protocol (adapted from general procedures for substituted nitrostyrenes): [6]

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1 equivalent) and nitromethane (6.9 equivalents) in acetic acid (e.g., 20 mL per 1 eq of aldehyde), add ammonium acetate (2.4 equivalents).

-

Reaction Conditions: Reflux the mixture for six hours at 100°C.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid. Purify the solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization: The final product should be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a yellow crystalline solid.[7]

Kinetic Analysis of Thiol-Michael Addition

The kinetics of the reaction between trans-4-bromo-β-nitrostyrene and a thiol nucleophile (e.g., N-acetylcysteine) can be monitored using UV-Vis spectroscopy by observing the disappearance of the nitrostyrene chromophore.[4]

Detailed Protocol for Kinetic Analysis: [4][8]

-

Preparation of Solutions:

-

Prepare a stock solution of trans-4-bromo-β-nitrostyrene in a suitable solvent (e.g., acetonitrile).

-

Prepare several stock solutions of the thiol nucleophile in a buffer of the desired pH (e.g., phosphate buffer) at concentrations that will be in large excess (at least 10-fold) compared to the nitrostyrene.

-

-

Instrumentation Setup:

-

Set the UV-Vis spectrophotometer to a wavelength where the nitrostyrene has a strong absorbance and the product has a significantly lower absorbance.

-

Use a thermostatted cuvette holder to maintain a constant reaction temperature.

-

-

Kinetic Measurement (Pseudo-First-Order Conditions):

-

Add a precise volume of the thiol solution to a quartz cuvette and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small, known volume of the nitrostyrene stock solution. Mix rapidly.

-

Immediately begin recording the absorbance at the chosen wavelength over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

-

Repeat the experiment for different excess concentrations of the thiol.

-

Plot the pseudo-first-order rate constants (k') against the corresponding thiol concentrations. The slope of this line will be the second-order rate constant (k2), which is a quantitative measure of the electrophilicity of the β-carbon towards the specific thiol.

-

Visualizations

Michael Addition Workflow

The following diagram illustrates the general workflow for a Michael addition reaction involving trans-4-bromo-β-nitrostyrene.

Caption: General workflow for a Michael addition reaction.

PTP1B Signaling Pathway and Potential Inhibition

trans-β-Nitrostyrene derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B.[9] PTP1B is a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B can enhance these signals, making it a therapeutic target for type 2 diabetes and obesity. The electrophilic β-carbon of nitrostyrenes can react with the cysteine residue in the active site of PTP1B, leading to covalent inhibition.

Caption: PTP1B's role in insulin signaling and its potential inhibition.

Conclusion

The electrophilicity of the β-carbon in trans-4-bromo-β-nitrostyrene is a defining feature of its chemical reactivity and biological activity. This property, enhanced by the electronic effects of the nitro and bromo substituents, makes it a valuable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds via Michael addition reactions. Furthermore, this electrophilicity is the basis for its potential as a covalent inhibitor of enzymes such as PTP1B, opening avenues for the development of novel therapeutics. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound. Further detailed kinetic and structural studies will continue to illuminate the full potential of trans-4-bromo-β-nitrostyrene in both chemistry and medicine.

References

- 1. Michael Addition [organic-chemistry.org]

- 2. trans-4-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Stability and Storage of trans-4-Bromo-β-nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-4-Bromo-β-nitrostyrene. It includes information on potential degradation pathways, detailed experimental protocols for stability-indicating analysis, and best practices for handling and long-term storage to ensure the compound's integrity for research and development purposes.

Overview of Chemical Stability

trans-4-Bromo-β-nitrostyrene is a substituted aromatic nitroalkene. The presence of the nitro group and the carbon-carbon double bond makes the molecule susceptible to degradation under certain environmental conditions. Key factors influencing its stability include temperature, light, pH, and the presence of oxidizing agents. Due to its chemical structure, it is particularly prone to hydrolysis under alkaline conditions and may be sensitive to prolonged light exposure.

Recommended Storage Conditions

To maintain the purity and stability of trans-4-Bromo-β-nitrostyrene, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture. |

| Light Exposure | Stored in the dark, in an amber or opaque container | To prevent photodegradation and photo-isomerization, as nitrostyrenes can be light-sensitive.[1] |

| Container | Tightly sealed, in a dry and well-ventilated area | To prevent exposure to moisture and atmospheric contaminants. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases | To avoid chemical reactions that can lead to degradation. The compound is known to be unstable in bases.[2] |

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. For trans-4-Bromo-β-nitrostyrene, several degradation routes can be anticipated under stress conditions.

Hydrolytic Degradation

The compound is known to be susceptible to hydrolysis, particularly under alkaline conditions.[2] The primary degradation pathway is the cleavage of the molecule to form 4-bromobenzaldehyde and bromonitromethane.

Oxidative, Thermal, and Photolytic Degradation

While specific degradation products from oxidative, thermal, and photolytic stress have not been detailed in the literature for this specific molecule, the general behavior of nitrostyrene derivatives suggests that these conditions could lead to a variety of degradation products. This may include polymerization, oxidation of the double bond, or other complex reactions.

The following table summarizes the expected stability of trans-4-Bromo-β-nitrostyrene under various forced degradation conditions. This is a qualitative assessment based on the known chemistry of β-nitrostyrenes.

| Stress Condition | Expected Stability/Outcome |

| Acidic Hydrolysis | Likely to be more stable than in basic conditions, but some degradation may occur with strong acid and heat over time. |

| Basic Hydrolysis | Prone to rapid degradation, with the expected formation of 4-bromobenzaldehyde and bromonitromethane.[2] |

| Oxidative | Susceptible to oxidation, especially with strong oxidizing agents like hydrogen peroxide. The double bond and the nitro group are potential sites of attack. |

| Thermal | As a solid, it is relatively stable at room temperature, but degradation can be expected at elevated temperatures. |

| Photolytic | Sensitive to prolonged exposure to UV light, which may cause isomerization to the cis-isomer or other degradation reactions.[1] |

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for trans-4-Bromo-β-nitrostyrene.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of trans-4-Bromo-β-nitrostyrene under various stress conditions.

Materials:

-

trans-4-Bromo-β-nitrostyrene

-

HPLC grade acetonitrile and methanol

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

HPLC grade water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of trans-4-Bromo-β-nitrostyrene (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature and monitor frequently (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.

-

At each time point, withdraw a sample and neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a vial and expose it to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, cool the sample, dissolve in the initial solvent, and dilute with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

After exposure, prepare the samples for HPLC analysis.

-

Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating trans-4-Bromo-β-nitrostyrene from all potential degradation products generated during forced degradation studies.

Proposed HPLC Parameters:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile) |

| Gradient | Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 310-320 nm). |

| Injection Vol. | 10 µL |

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Conclusion

The stability of trans-4-Bromo-β-nitrostyrene is a critical factor for its use in research and development. To ensure its integrity, it should be stored at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. The compound is particularly susceptible to degradation under alkaline conditions. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for assessing its stability and ensuring the quality of experimental results.

References

Methodological & Application

The Versatility of trans-4-Bromo-β-nitrostyrene as a Michael Acceptor in Organic Synthesis

Introduction

trans-4-Bromo-β-nitrostyrene is a valuable and versatile building block in organic synthesis, primarily utilized as a Michael acceptor. The electron-withdrawing nitro group, in conjugation with the styrenyl system, renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity profile, combined with the synthetic handle provided by the bromo substituent, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmacologically active compounds. This application note provides an overview of its use in Michael addition reactions with various nucleophiles, including detailed protocols and quantitative data.

Key Applications

The primary application of trans-4-bromo-β-nitrostyrene lies in its role as a Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been exploited in the synthesis of various important molecular scaffolds.

Michael Addition of Dicarbonyl Compounds

The conjugate addition of 1,3-dicarbonyl compounds, such as acetylacetone and its derivatives, to trans-4-bromo-β-nitrostyrene provides access to highly functionalized γ-nitro compounds. These products are valuable intermediates that can be further transformed into various cyclic and acyclic structures. Organocatalysis has emerged as a powerful tool for achieving high yields and enantioselectivities in these reactions.

Table 1: Organocatalytic Michael Addition of Acetylacetone to trans-β-Nitrostyrenes

| Entry | Nitrostyrene Derivative | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | trans-β-Nitrostyrene | Quinine-derived thiourea (10) | Toluene | 1 | 95 | 97 | [1][2] |

| 2 | trans-4-Chloro-β-nitrostyrene | Quinine-derived thiourea (10) | Toluene | 1.5 | 93 | 96 | [1][2] |

| 3 | trans-4-Bromo-β-nitrostyrene | Quinine-derived thiourea (10) | Toluene | 1.5 | 94 | 95 | [1][2] |

| 4 | trans-4-Methoxy-β-nitrostyrene | Quinine-derived thiourea (10) | Toluene | 2 | 90 | 92 | [1][2] |

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-4-Bromo-β-nitrostyrene

-

Materials: trans-4-Bromo-β-nitrostyrene (1.0 mmol), acetylacetone (1.2 mmol), quinine-derived thiourea catalyst (0.1 mmol), toluene (5 mL).

-

Procedure: To a solution of trans-4-bromo-β-nitrostyrene and the quinine-derived thiourea catalyst in toluene at room temperature, acetylacetone is added. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

References

Application Notes and Protocols: Multicomponent Reactions of trans-4-Bromo-beta-nitrostyrene for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of polysubstituted pyrroles and quinolines utilizing multicomponent reactions (MCRs) with trans-4-bromo-beta-nitrostyrene as a key building block. The methodologies presented offer efficient and atom-economical routes to valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Synthesis of Polysubstituted Pyrroles via a Gold-Catalyzed Three-Component Reaction

This protocol describes a gold-catalyzed one-pot, three-component reaction between this compound, an active methylene compound (e.g., ethyl acetoacetate), and a primary amine for the synthesis of highly functionalized pyrroles. This method is characterized by its mild reaction conditions and broad substrate scope.

Reaction Principle

The reaction proceeds through a domino sequence initiated by the Michael addition of the enamine, formed in situ from the active methylene compound and the amine, to the electron-deficient β-carbon of this compound. Subsequent intramolecular cyclization and aromatization lead to the formation of the polysubstituted pyrrole ring.

Caption: Gold-catalyzed three-component synthesis of polysubstituted pyrroles.

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Active methylene compound (e.g., ethyl acetoacetate) (1.05 equiv)

-

Primary amine (e.g., aniline) (1.05 equiv)

-

Gold(I) chloride-triphenylphosphine complex [AuCl(PPh₃)] (5 mol%)

-

Silver trifluoromethanesulfonate (AgOTf) (5 mol%)

-

Ethanol (EtOH), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer, add the active methylene compound (1.05 equiv), the primary amine (1.05 equiv), AuCl(PPh₃) (5 mol%), and AgOTf (5 mol%).

-

Add anhydrous ethanol to achieve a 0.2 M concentration with respect to the limiting reagent.

-

Stir the mixture at room temperature for 10 minutes to facilitate the in situ formation of the enamine.

-

Add this compound (1.0 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired polysubstituted pyrrole.

Quantitative Data

The following table summarizes the yields of various polysubstituted pyrroles synthesized using this protocol with this compound.

| Entry | Active Methylene Compound | Primary Amine | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | Aniline | 12 | 85 |

| 2 | Acetylacetone | Aniline | 14 | 82 |

| 3 | Ethyl acetoacetate | Benzylamine | 16 | 78 |

| 4 | Malononitrile | Aniline | 24 | 75 |

| 5 | Ethyl acetoacetate | p-Toluidine | 12 | 88 |

| 6 | Ethyl acetoacetate | p-Anisidine | 13 | 90 |

Synthesis of Functionalized Quinolines via a Domino Reaction

This section outlines a domino reaction for the synthesis of functionalized quinolines from this compound and anilines. This approach involves a sequence of reactions including reduction, condensation, and cyclization in a one-pot fashion.

Reaction Principle

The synthesis is initiated by the reduction of the nitro group of this compound to an amino group. The resulting in-situ generated aminostyrene derivative then undergoes a condensation reaction with an aniline, followed by an intramolecular cyclization and aromatization to yield the quinoline scaffold.

Caption: Domino synthesis of functionalized quinolines.

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Aniline (2.0 equiv)

-

Iron powder (Fe) (5.0 equiv)

-

Ammonium chloride (NH₄Cl) (1.0 equiv)

-

Ethanol (EtOH)

-

Water (H₂O)

-